5-(Dibromomethyl)-2-phenylbenzo[d]oxazole
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Overview
Description
5-(Dibromomethyl)-2-phenylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a dibromomethyl group and a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form an intermediate, which is then cyclized to produce the oxazole ring. The dibromomethyl group can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the dibromomethyl group to other functional groups.
Substitution: The dibromomethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazoles .
Scientific Research Applications
5-(Dibromomethyl)-2-phenylbenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole involves its interaction with specific molecular targets. The dibromomethyl group can participate in electrophilic reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Phenylbenzo[d]oxazole: Lacks the dibromomethyl group, resulting in different chemical reactivity.
5-Bromomethyl-2-phenylbenzo[d]oxazole: Contains a single bromine atom, leading to distinct reaction pathways.
5-(Dichloromethyl)-2-phenylbenzo[d]oxazole: Substitution of bromine with chlorine alters the compound’s properties.
Uniqueness: This compound’s reactivity and versatility make it a valuable subject of study in various scientific disciplines .
Properties
Molecular Formula |
C14H9Br2NO |
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Molecular Weight |
367.03 g/mol |
IUPAC Name |
5-(dibromomethyl)-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H9Br2NO/c15-13(16)10-6-7-12-11(8-10)17-14(18-12)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
UCHKVRYBXAPVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origin of Product |
United States |
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